3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid
Description
Properties
IUPAC Name |
3-[(4-bromophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZJUADETXHVJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354429 | |
| Record name | N-(4-Bromobenzene-1-sulfonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116035-58-6 | |
| Record name | N-(4-Bromobenzene-1-sulfonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Procedure
-
Base Selection : A 10% sodium hydroxide (NaOH) solution is used to deprotonate the amine group (pH 10–12), ensuring efficient nucleophilic substitution.
-
Molar Ratios : A 1:1.2 molar ratio of β-alanine to sulfonyl chloride is employed to account for hydrolysis side reactions.
-
Temperature and Duration : The reaction proceeds at 0–5°C for 2 hours, followed by gradual warming to room temperature over 12 hours to maximize yield.
Yield and Purification
-
Crude Yield : 75–80% after precipitation via acidification (pH 2–3 using HCl).
-
Purification : Recrystallization from ethanol-water (3:1 v/v) yields a pure white solid (mp 165–167°C).
Key Characterization Data
| Parameter | Value | Source |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 12.3 (s, 1H, COOH), 8.02 (d, J=8.7 Hz, 2H), 7.78 (d, J=8.7 Hz, 2H), 3.45 (t, J=6.8 Hz, 2H), 2.85 (t, J=6.8 Hz, 2H) | |
| IR (KBr) | 1725 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym) |
Two-Step Synthesis via Ethyl Ester Intermediate
To circumvent solubility challenges associated with β-alanine, a two-step approach utilizing ethyl 3-aminopropanoate as a precursor has been developed. This method enhances reaction efficiency and simplifies purification.
Step 1: Sulfonylation of Ethyl 3-Aminopropanoate
Reaction Conditions :
Intermediate Data (Ethyl Ester)
Step 2: Ester Hydrolysis
Procedure :
-
Reagents : 2M NaOH in THF/water (1:1), refluxed for 4 hours.
-
Acidification : Adjust to pH 2 with 6M HCl to precipitate the product.
Yield : 95% after filtration and drying.
Optimization of Reaction Conditions
Solvent Systems
Temperature Effects
-
0–5°C : Minimizes sulfonyl chloride hydrolysis, yielding 88–90% product.
-
Room Temperature : Increases hydrolysis by 15%, reducing yield to 75%.
Industrial-Scale Production Considerations
For large-scale synthesis (>1 kg), continuous flow reactors are recommended to enhance heat transfer and reduce reaction time. Key parameters include:
-
Residence Time : 30 minutes at 10°C.
-
Throughput : 50 L/h with in-line pH monitoring.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
Substitution: Products with different substituents on the phenyl ring.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Synthesis
- The compound is utilized as a building block in organic synthesis, particularly for developing novel pharmaceuticals and agrochemicals. Its sulfonyl group enhances reactivity, making it suitable for various synthetic pathways.
Reactions and Mechanisms
- It can undergo several chemical reactions:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxyl or amino groups.
- Oxidation and Reduction : The sulfonyl group allows participation in redox reactions, leading to the formation of sulfoxides or sulfones.
- Coupling Reactions : It can be involved in coupling reactions like Suzuki-Miyaura to create new carbon-carbon bonds.
Biological Research Applications
Antimicrobial Activity
- Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. For example, modifications to the phenyl ring have led to increased activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant organisms .
| Compound Modification | MIC (µg/mL) | Activity Against |
|---|---|---|
| 4-NO2 substitution | 16 | S. aureus |
| 4-OH substitution | 8 | E. faecalis |
| Dimethylpyrazole | 32 | E. faecalis |
Cancer Research
- The compound is being investigated for its potential as a therapeutic agent in cancer treatment. Its mechanism of action involves interaction with specific enzymes and receptors, potentially inhibiting tumor growth .
Medicinal Chemistry Applications
Pharmaceutical Development
- As a precursor in synthesizing pharmaceutical compounds, this acid facilitates the creation of drugs targeting various diseases. Its sulfonamide structure is particularly relevant in developing antibacterial agents .
Case Studies
- Recent research has focused on the synthesis of novel derivatives that demonstrate improved pharmacological properties compared to existing drugs. For instance, compounds derived from this acid have shown enhanced bioavailability and reduced toxicity profiles in preliminary studies .
Industrial Applications
Specialty Chemicals and Materials
- In industrial contexts, this compound is used in creating specialty chemicals, polymers, and coatings. Its unique chemical properties allow for the development of materials with specific functional characteristics.
Mechanism of Action
The mechanism of action of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromophenyl group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ in substituents on the aromatic ring (e.g., hydroxyl, methyl, methoxy) or the absence of the sulfonyl group. Key comparisons include:
Key Observations :
- The sulfonyl group in the target compound increases acidity (pKa ~2.5–3.0) compared to non-sulfonamide analogs, enhancing water solubility at physiological pH .
- Bromine vs. hydroxyl/methyl : Bromine’s electron-withdrawing effect may improve binding to hydrophobic enzyme pockets, as seen in antimicrobial sulfonamides .
Antimicrobial Activity
- This compound: Limited direct data, but sulfonamide derivatives generally exhibit broad-spectrum activity. For example, 2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid shows MIC values of 16–64 µg/mL against S. aureus and E. coli .
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: Demonstrated potent activity against ESKAPE pathogens (MIC: 8–64 µg/mL), including multidrug-resistant (MDR) P. aeruginosa and A. baumannii . Compound 33 (4-OH substitution) showed MIC of 16 µg/mL against P. aeruginosa .
Anticancer Activity
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: Exhibit IC₅₀ values of 10–50 µM against breast (MCF-7) and colon (HCT-116) cancer cells via ROS-mediated apoptosis .
- Sulfonamide analogs : Sulfonyl groups are linked to kinase inhibition (e.g., LRRK2 inhibitors), but specific data on the target compound’s anticancer activity are lacking .
Pharmacokinetic (ADME) Properties
In silico ADME analysis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives predicts:
- High gastrointestinal absorption (85–90%) due to moderate logP values (1.5–2.5) .
- Low blood-brain barrier penetration (logBB < -1), minimizing CNS side effects .
- The sulfonyl group in the target compound may reduce cytochrome P450-mediated metabolism, prolonging half-life compared to hydroxylated analogs .
Biological Activity
3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, a sulfonamide compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a bromophenyl group and a propanoic acid moiety, which contribute to its reactivity and biological interactions. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀BrNO₄S, with an average mass of 308.15 g/mol. Its structure includes a sulfonyl group attached to an amino acid backbone, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀BrNO₄S |
| Average Mass | 308.15 g/mol |
| Functional Groups | Sulfonyl, Amino, Propanoic |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity. It has been studied against various bacterial strains, including multidrug-resistant pathogens.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1 to 64 µg/mL depending on the strain tested .
- Mechanism of Action : The compound's mechanism involves interaction with bacterial enzymes and receptors, potentially inhibiting key metabolic pathways. The sulfonamide group is known for its antibacterial properties, which may be attributed to competitive inhibition of enzymes involved in folate synthesis.
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with active sites on enzymes, inhibiting their function.
- Electrophilic Substitution : The presence of the bromine atom allows for nucleophilic substitution reactions, facilitating further derivatization and enhancement of biological activity.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | MIC (µg/mL) against MRSA | Mechanism of Action |
|---|---|---|
| 3-((4-Hydroxyphenyl)amino)propanoic Acid | 8-16 | Inhibition of cell wall synthesis |
| 2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic Acid | 16-32 | Competitive inhibition of dihydropteroate synthase |
| This compound | 1-64 | Enzyme inhibition via sulfonamide action |
Future Research Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Potential studies could include:
- In Vivo Studies : To assess the efficacy and safety profiles in animal models.
- Structural Modifications : To improve potency and reduce toxicity through chemical modifications.
- Broader Spectrum Testing : Evaluating activity against a wider range of pathogens, including fungi and viruses.
Q & A
Q. What are the key structural identifiers and physicochemical properties of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid?
- Answer : The compound has the IUPAC name 3-(4-bromophenyl)propanoic acid (CAS: 1643-30-7) with molecular formula C₉H₉BrO₂ and molecular weight 229.07 g/mol . Key identifiers include:
- SMILES :
C1=CC(=CC=C1CCC(=O)O)Br - InChI Key :
NCSTWHYWOVZDOC-UHFFFAOYSA-N - Melting Point : Data not explicitly reported, but analogs like 4-bromophenylacetic acid melt at 117–119°C .
- Solubility : Propanoic acid derivatives are typically polar, soluble in DMSO, methanol, or aqueous buffers at neutral pH.
- SMILES :
Q. What synthetic routes are commonly used to prepare 3-(4-bromophenyl)propanoic acid derivatives?
- Answer : While direct synthesis is not detailed in the evidence, analogous sulfonamide-propanoic acids (e.g., Ramatroban, CAS: 116649-85-5) are synthesized via:
Q. What analytical techniques are recommended for characterizing this compound?
- Answer :
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for 3-(4-bromophenyl)propanoic acid derivatives?
- Answer : Discrepancies in melting points or NMR shifts may arise from:
Q. What strategies optimize the stability of this compound under biological assay conditions?
- Answer :
- pH Stability : Conduct kinetic studies in buffers (pH 4–9) to identify degradation pathways (e.g., hydrolysis of sulfonamide bonds) .
- Light Sensitivity : Store solutions in amber vials at –20°C to prevent bromophenyl group photodegradation .
- Metabolite Analysis : Use LC-MS/MS to detect oxidation products (e.g., sulfonic acid derivatives) in serum .
Q. How does the bromophenyl moiety influence the compound’s interaction with biological targets?
- Answer : The 4-bromophenyl group enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.5) .
- Target Affinity : Acts as a halogen bond donor in enzyme active sites (e.g., cyclooxygenase inhibition, analogous to Ramatroban’s thromboxane receptor antagonism) .
- SAR Studies : Compare with 4-chloro or 4-fluoro analogs to evaluate electronic effects on bioactivity .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- Answer :
- DFT Calculations : Use Gaussian09 to model sulfonamide bond cleavage energy barriers under acidic/basic conditions .
- Molecular Dynamics : Simulate interactions with water molecules to assess hydrolysis rates .
- pKa Prediction : Tools like MarvinSketch estimate the carboxylic acid group’s pKa (~4.5) and sulfonamide NH (~10.5) .
Methodological Notes
- Safety : Handle with nitrile gloves due to potential skin irritation (refer to SDS guidelines) .
- Data Validation : Cross-reference spectral data with PubChem (CID 2735609) and ChemSpider (ID 2017295) .
- Contradictions : Address batch-to-batch variability by sourcing from suppliers with ≥97% purity (e.g., Thermo Scientific) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
